N-(2-(6-oxopiridazin-1(6H)-il)etil)-3-(trifluorometil)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

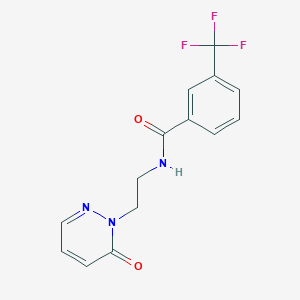

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C14H12F3N3O2 and its molecular weight is 311.264. The purity is usually 95%.

BenchChem offers high-quality N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Antecedentes: Los 4,5-dicloro-6-oxopiridazin-1(6H)-carboxilatos de alquilo y arilo sirven como alternativas eficientes a los cloroformatos para la síntesis de carbonatos .

- Aplicación: El tratamiento de 4,5-dicloro-6-oxopiridazin-1(6H)-carboxilatos con alcoholes alifáticos o aromáticos en presencia de terc-butóxido de potasio produce carbonatos con buenos rendimientos. Estos compuestos son estables y ecológicos, lo que los hace valiosos en la síntesis orgánica .

- Aplicación: Al utilizar 4,5-dicloro-6-oxopiridazin-1(6H)-carboxilatos de alquilo o arilo, los investigadores pueden sintetizar carbonatos de diarilo. Por ejemplo, cinco 4,5-dicloro-6-oxopiridazin-1(6H)-carboxilatos de arilo se convirtieron en los correspondientes carbonatos de diarilo con excelentes rendimientos utilizando carbonato de potasio en THF en reflujo .

Síntesis de Carbonato

Formación de Carbonato de Diarilo

Actividad Biológica

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazinone moiety, which is known for its diverse biological activities. The presence of a trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

FGFR Inhibition

Research indicates that compounds structurally related to N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide exhibit potent inhibition of FGFR tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4). FGFRs are crucial in various physiological processes, including embryonic development and angiogenesis. Inhibition of these receptors has therapeutic implications in cancer treatment and other diseases mediated by aberrant FGFR signaling .

Case Studies and Experimental Findings

- In Vitro Studies : A study demonstrated that derivatives of pyridazinone compounds showed effective inhibition of cell proliferation in various cancer cell lines. The mechanism involved the disruption of FGFR signaling pathways, leading to reduced tumor cell viability .

- Structure-Activity Relationship (SAR) : Research on related compounds highlighted the importance of specific substituents on the pyridazine ring for enhancing biological activity. For instance, modifications at the 3-position of the benzamide moiety were found to significantly improve potency against FGFRs .

- Anti-Diabetic Activity : Another study identified a related pyridazine derivative that exhibited protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. This compound demonstrated a maximal activity with an EC50 value significantly lower than that of existing treatments, indicating potential for diabetes management .

Data Tables

The following table summarizes key findings from various studies on related compounds:

| Compound Name | Max Activity (%) | EC50 (μM) | Biological Target |

|---|---|---|---|

| Compound 1 | 97 | 6 | β-cell protection |

| Compound 2 | 88 | 13 | FGFR inhibition |

| Compound 3 | 45 | 18 | Cancer cell lines |

The proposed mechanism for the biological activity of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide involves:

- Inhibition of Tyrosine Kinase Activity : By binding to the ATP-binding site of FGFRs, it prevents receptor activation and downstream signaling.

- Induction of Apoptosis : In cancer cells, this inhibition can lead to programmed cell death due to disrupted survival signaling pathways.

- Protection Against ER Stress : In pancreatic β-cells, it helps maintain cell viability under stress conditions by modulating cellular stress responses .

Propiedades

IUPAC Name |

N-[2-(6-oxopyridazin-1-yl)ethyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O2/c15-14(16,17)11-4-1-3-10(9-11)13(22)18-7-8-20-12(21)5-2-6-19-20/h1-6,9H,7-8H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQRWDKUFANQKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCN2C(=O)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.